5-(cinnamylthio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring .
Molecular Structure Analysis
The molecular structure of pyrimidines is a six-membered ring with two nitrogen atoms. Substituents on the ring can greatly influence the properties of the compound .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific substituents on the pyrimidine ring. Factors such as polarity, solubility, and reactivity can be influenced by these substituents .Scientific Research Applications
Chemoselective Protecting Group for Amino Groups
The 2-methoxyphenyl isocyanate moiety within the compound serves as a chemoselective protecting group for amino groups. Organic amines are typically protected through carbamate bond-mediated cappings. However, the stability of the urea linkage formed by this isocyanate under acidic, alkaline, and aqueous conditions provides an advantage. Researchers have employed it for protection/deprotection of amino groups, allowing for the regeneration of free amines after a convenient deprotection step .
Electrocatalysis: Oxygen Reduction Reaction (ORR) Catalyst
The compound’s unique structure makes it a potential candidate for electrocatalysis. When supported on mesoporous carbon nitride, it exhibits remarkable selectivity for the two-electron oxygen reduction to hydrogen peroxide (H₂O₂). High faradaic efficiency and excellent durability have been observed in both acidic and alkaline media .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-(2-methoxyphenyl)-1,3-dimethyl-5-[(E)-3-phenylprop-2-enyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-27-21-19(23(29)28(2)24(27)30)22(32-15-9-12-16-10-5-4-6-11-16)26-20(25-21)17-13-7-8-14-18(17)31-3/h4-14H,15H2,1-3H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNRXIJTYYVMHS-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3OC)SCC=CC4=CC=CC=C4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3OC)SC/C=C/C4=CC=CC=C4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(cinnamylthio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |
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